molecular formula C17H21N3O3S B2650281 Cyclopropyl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897486-55-4

Cyclopropyl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2650281
CAS RN: 897486-55-4
M. Wt: 347.43
InChI Key: DRYDXJWXPNRRPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cyclopropyl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a complex organic compound containing several functional groups and rings . It includes a cyclopropyl group, a piperazine ring, a benzo[d]thiazole ring, and a methanone group .


Synthesis Analysis

While the exact synthesis process for this compound is not available, it might involve several steps including the formation of the benzo[d]thiazole ring, the introduction of the methoxy groups, the formation of the piperazine ring, and the attachment of the cyclopropyl group .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of multiple rings. The benzo[d]thiazole ring and the piperazine ring could provide rigidity to the molecule, while the methoxy groups and the cyclopropyl group could influence its spatial orientation .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the methoxy groups might be susceptible to demethylation reactions, and the piperazine ring might undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar methoxy groups and the piperazine ring might increase its solubility in polar solvents .

Scientific Research Applications

Antimicrobial Activity

A novel series of derivatives were synthesized and evaluated for their in vitro antimicrobial activity. Some compounds in this category showed moderate to good antimicrobial activity against various bacterial strains (Mhaske et al., 2014). Similarly, another study designed and synthesized benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes, with several compounds displaying low micromolar range activity against Mycobacterium tuberculosis H37Rv strain (Pancholia et al., 2016).

Anticancer and Antituberculosis Studies

Research has been conducted on the synthesis and biological evaluation of certain cyclopropyl derivatives for anticancer and antituberculosis activities. Selected compounds exhibited significant in vitro activity against human breast cancer cell lines and against Mycobacterium tuberculosis (Mallikarjuna et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a pharmaceutical, it might interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with the compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. Proper safety measures should be taken when handling any chemical compound .

Future Directions

Future research could focus on synthesizing the compound and studying its properties in more detail. If it’s intended to be a pharmaceutical, it would also be necessary to conduct preclinical and clinical trials to evaluate its safety and efficacy .

properties

IUPAC Name

cyclopropyl-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-22-12-5-6-13(23-2)15-14(12)18-17(24-15)20-9-7-19(8-10-20)16(21)11-3-4-11/h5-6,11H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYDXJWXPNRRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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